REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:15]=[CH:14][C:13]2[N:12]3[CH2:16][CH2:17][CH2:18][C:11]3=[CH:10][C:9]=2[CH:8]=1.C([O:22]B(OC(C)C)OC(C)C)(C)C.C(O)(=O)C.OO>CCCCCC.O1CCCC1.C(OCC)C.O>[CH2:18]1[C:11]2=[CH:10][C:9]3[CH:8]=[C:7]([OH:22])[CH:15]=[CH:14][C:13]=3[N:12]2[CH2:16][CH2:17]1
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 mol
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
47.2 g
|
Type
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reactant
|
Smiles
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BrC1=CC=2C=C3N(C2C=C1)CCC3
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.31 mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
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Type
|
CUSTOM
|
Details
|
stirred at this temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −78° C.
|
Type
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STIRRING
|
Details
|
The mixture was stirred 30 min at −78° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C. over 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The slightly turbid mixture was stirred at 0-10° C. for 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 30 min and at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with 1000 mL water, twice with 1000 mL 5% sodium thiosulfate, again with 1000 mL water and finally with 1000 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under aspirator vacuum
|
Type
|
STIRRING
|
Details
|
The solid residue was stirred with 500 mL n-hexane for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried to constant weight under aspirator vacuum at room temperature
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2C1=CC=1C=C(C=CC21)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.56 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |